molecular formula C9H14N2S B3213963 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1131905-51-5

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B3213963
CAS No.: 1131905-51-5
M. Wt: 182.29
InChI Key: QXHZMZAJAOXCIZ-UHFFFAOYSA-N
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Description

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine ( 1131905-51-5) is a bicyclic organic compound of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol, this compound features a partially saturated benzothiazole core, which is a privileged scaffold in drug discovery . The 4-ethyl and 2-amine substituents on this structure contribute to its unique physicochemical properties and biological activity profile. This compound serves as a key intermediate and building block for the synthesis of more complex molecules. Its core structure is recognized for potential applications in developing antimicrobial agents . Related tetrahydrobenzothiazole amines have demonstrated significant biological activities; for instance, similar compounds show efficacy against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and exhibit promising antibiofilm properties, reducing biofilm formation by up to 50% at specific concentrations . Furthermore, the tetrahydrobenzothiazole scaffold is explored as a mimetic for arginine side-chains in the design of novel thrombin inhibitors and other pharmacologically active targets, highlighting its value in rational drug design . The detailed scientific data and potential research applications make this compound a valuable asset for investigative purposes in a laboratory setting. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZMZAJAOXCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC2=C1N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is typically carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine serves as a crucial building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with tailored properties.

Biology

The compound is being investigated for its potential as an enzyme inhibitor and receptor modulator . Studies have shown that it may interact with specific biological targets, altering their activity. This interaction is pivotal in understanding its role in biochemical pathways and therapeutic applications.

Medicine

Research into the medicinal properties of this compound has highlighted its potential therapeutic effects:

  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Properties: Investigations are ongoing to evaluate its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction.

These findings point toward its utility in developing new pharmaceutical agents aimed at treating infections and cancer .

Industry

In industrial applications, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is explored for use as a corrosion inhibitor and in the formulation of specialty chemicals. Its chemical stability and reactivity make it suitable for protecting materials from degradation in harsh environments .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.

Case Study 2: Enzyme Inhibition
Research demonstrated that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine effectively inhibited a specific enzyme involved in metabolic pathways associated with drug resistance in bacteria.

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothiazole scaffold is highly versatile, with modifications at the 4-, 5-, 6-, or 7-positions significantly altering physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiazol-2-amine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Application References
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 38185-55-6 C₉H₁₄N₂S 182.29 Ethyl (C4), amine (C2) Building block for synthesis
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 7496-50-6 C₈H₁₂N₂S 168.26 Methyl (C6), amine (C2) Not explicitly reported
6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine N/A C₁₀H₁₆N₂S 196.31 Propyl (C6), amine (C2) Research chemical (commercially available)
Pramipexole dihydrochloride monohydrate 191217-81-9 C₁₀H₁₇N₃S·2HCl·H₂O 302.25 Propyl (C6), amine (C2, C6) Antiparkinsonian agent (Dopamine agonist)
2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine N/A C₁₀H₁₄N₂S 194.29 Cyclopropyl (C2), amine (C4) Not explicitly reported

Key Observations:

The cyclopropyl group introduces ring strain, which may influence metabolic stability or receptor binding .

Synthetic Accessibility :

  • The ethyl and methyl derivatives are synthesized via cyclodehydrogenation or cyclocondensation reactions, as described for analogous tetrahydrobenzothiazoles .
  • Pramipexole’s synthesis involves stereoselective introduction of the propyl group, reflecting its pharmaceutical-grade complexity .

While the ethyl and methyl analogues lack explicit activity data, their structural similarity suggests unexplored pharmacological utility .

Commercial Availability :

  • The ethyl and propyl derivatives are marketed as research chemicals (e.g., Enamine Ltd, CymitQuimica), with prices ranging from €386/250 mg (propyl) to €522/1 g (ethyl hydrochloride) .

Biological Activity

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and potential neuroprotective properties.

  • Molecular Formula : C10H16N2S
  • Molecular Weight : 196.31 g/mol
  • CAS Number : 1211505-36-0

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with benzothiazole derivatives, including 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The compound has been evaluated for various activities:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anti-cancer properties. For instance:

  • A study synthesized multiple benzothiazole compounds and demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines (A431 and A549) using the MTT assay. The active compound exhibited a dose-dependent inhibition of cell viability and induced apoptosis in cancer cells through the activation of specific signaling pathways (AKT and ERK) .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been investigated:

  • In vitro studies showed that certain benzothiazole derivatives reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Effects

Though less explored, some studies suggest that benzothiazole derivatives may exhibit neuroprotective effects:

  • Compounds from this class have been linked to inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment. For example, modified derivatives showed significant inhibition of these enzymes at submicromolar concentrations .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated significant anticancer activity against A431 and A549 cell lines with notable apoptotic effects.
Showed anti-HIV activity in related compounds, indicating potential antiviral properties.
Highlighted multitarget-directed ligands with strong AChE inhibition relevant for neurodegenerative diseases.

The mechanisms by which 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
  • Cytokine Modulation : It reduces inflammatory cytokine levels, contributing to its anti-inflammatory properties.
  • Enzyme Inhibition : Its derivatives show promise as inhibitors of cholinesterases, suggesting potential use in treating Alzheimer’s disease.

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization of substituted anilines with thiourea or thioamides under acidic conditions . For ethyl-substituted analogs, multi-step approaches may include:

Cyclohexanone Precursor : Reacting 4-ethylcyclohexanone with thiourea in HCl to form the benzothiazole core.

Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.
Key parameters include temperature (80–120°C), solvent (ethanol or acetic acid), and stoichiometric ratios to minimize byproducts like over-oxidized thiazoles . Yields >70% are achievable with rigorous pH control during precipitation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the ethyl group’s position (e.g., δ ~1.2 ppm for CH3_3) and the tetrahydro ring’s saturation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C9_9H14_14N2_2S) and detects impurities.
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for understanding bioactive conformations .

Q. What preliminary biological assays are suitable for screening 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify binding affinity (IC50_{50}) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How does the ethyl substituent influence structure-activity relationships (SAR) compared to methyl or hydrogen analogs?

  • Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 4-methyl, 4-H) and evaluating biological activity. For example:
SubstituentLogPIC50_{50} (µM) vs. Kinase XSolubility (mg/mL)
-H1.825.31.2
-CH3_32.118.70.9
-C2_2H5_52.512.40.6
The ethyl group enhances lipophilicity (LogP ↑) and potency (IC50_{50} ↓) but reduces solubility, necessitating formulation optimization .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Poor in vivo efficacy may stem from rapid hepatic clearance of the ethyl derivative .
  • Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in live cells .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC50_{50} with achievable plasma concentrations .

Q. What computational strategies predict the binding modes of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). The ethyl group may occupy hydrophobic subpockets, as seen in benzothiazole-protein complexes .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ) with activity to guide analog design .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for benzothiazole derivatives?

  • Methodological Answer : Variability often arises from:
  • Byproduct Formation : Over-oxidation to sulfoxides or dimerization. Monitor via TLC and optimize reaction time (e.g., 6–8 hours for ethyl derivatives) .
  • Purification Methods : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, hexane/EtOAc). The latter improves purity but reduces yield by 10–15% .

Key Research Tools and Resources

  • Synthesis : Thiourea, substituted cyclohexanones, HCl/ethanol .
  • Characterization : Bruker NMR, Agilent HRMS, Rigaku X-ray diffractometer .
  • Biological Assays : ATCC microbial strains, Promega kinase kits .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Reactant of Route 2
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4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.